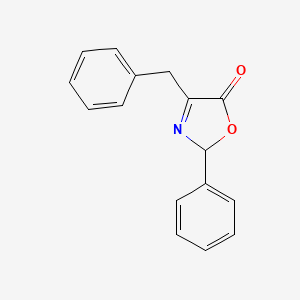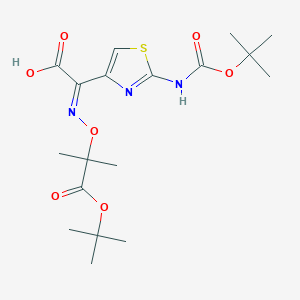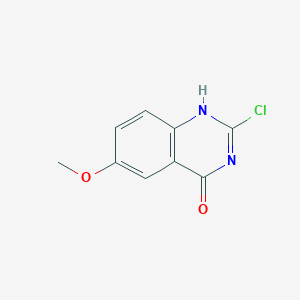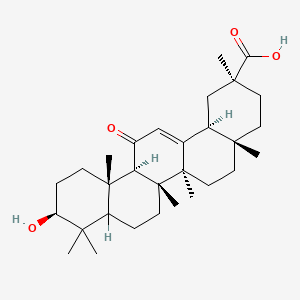
4-Benzyl-2-phenyloxazol-5(2H)-one
Vue d'ensemble
Description
4-Benzyl-2-phenyloxazol-5(2H)-one is an organic compound characterized by a unique combination of a benzyl group and a phenyl group attached to the oxazol-5(2H)-one core structure. This compound features prominently in organic synthesis due to its versatile reactivity and structural complexity, making it a significant focus of study in chemical research.
Synthetic Routes and Reaction Conditions
This compound can be synthesized through various methods, primarily focusing on the condensation reactions between benzylamine and benzoyl chloride, followed by cyclization to form the oxazol-5(2H)-one ring structure. One notable method involves the reaction of benzylamine with benzoyl chloride in the presence of a base such as sodium hydroxide, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound often employs continuous flow synthesis techniques to optimize yield and purity. Catalysts and specific temperature and pressure conditions are carefully controlled to facilitate large-scale production.
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation of this compound can lead to the formation of oxazolone derivatives with varying degrees of oxidation states.
Reduction: : Reduction reactions typically involve the transformation of oxazole derivatives to more simplified structures or the formation of amines.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide under controlled conditions.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Reagents include alkyl halides, acyl chlorides, and various nucleophiles such as amines or alcohols, often in the presence of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions vary, with oxidation yielding oxazolone derivatives, reduction yielding amines or alcohols, and substitution leading to a wide range of functionalized oxazole compounds.
Applications De Recherche Scientifique
4-Benzyl-2-phenyloxazol-5(2H)-one finds numerous applications in scientific research:
Chemistry: : Used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for potential drug development, particularly for its structural similarity to bioactive molecules.
Industry: : Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with molecular targets and pathways specific to its structural features. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity. Its reactivity is influenced by the electron-donating and electron-withdrawing properties of the benzyl and phenyl groups, respectively, affecting how it participates in various chemical reactions.
Comparaison Avec Des Composés Similaires
When compared to similar compounds such as 2-phenyloxazole or 4-methyl-2-phenyloxazol-5(2H)-one, 4-benzyl-2-phenyloxazol-5(2H)-one stands out due to its specific substitution pattern, which imparts unique reactivity and properties. This uniqueness is highlighted in its ability to participate in specific reactions more efficiently or to produce distinct biological effects.
List of Similar Compounds
2-Phenyloxazole
4-Methyl-2-phenyloxazol-5(2H)-one
Benzyl-2-oxazole
Propriétés
IUPAC Name |
4-benzyl-2-phenyl-2H-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-10,15H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVHOEIHELWQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(OC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3S,5R,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B7944985.png)
![2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-1H-quinazolin-4-one](/img/structure/B7944993.png)
](/img/structure/B7944994.png)
![5-[(5-fluoro-2-oxo-3,3a-dihydroindol-3-yl)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B7945006.png)

![(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B7945012.png)
![4-Methylbenzenesulfonate;[(2S)-4-methylsulfanyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium](/img/structure/B7945015.png)


